molecular formula C8H9ClO2 B13873118 2-Chloro-4-(methoxymethyl)phenol

2-Chloro-4-(methoxymethyl)phenol

Cat. No.: B13873118
M. Wt: 172.61 g/mol
InChI Key: PNABGZALORMRBC-UHFFFAOYSA-N
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Description

2-Chloro-4-(methoxymethyl)phenol is an organic compound with the molecular formula C8H9ClO2 It is a derivative of phenol, where the phenolic hydrogen is substituted with a methoxymethyl group and a chlorine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methoxymethyl)phenol can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-hydroxybenzaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the desired product through a series of steps involving methylation and chlorination .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methoxymethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenols .

Scientific Research Applications

2-Chloro-4-(methoxymethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methoxymethyl)phenol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

2-chloro-4-(methoxymethyl)phenol

InChI

InChI=1S/C8H9ClO2/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4,10H,5H2,1H3

InChI Key

PNABGZALORMRBC-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(C=C1)O)Cl

Origin of Product

United States

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